molecular formula C21H15N3O2 B1667442 Bisindolylmaleimide v CAS No. 113963-68-1

Bisindolylmaleimide v

カタログ番号 B1667442
CAS番号: 113963-68-1
分子量: 341.4 g/mol
InChIキー: SWAWYMIKGOHZMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bisindolylmaleimide V (BIM V) is a compound that is recognized for its activity against protein kinases . It is a weak inhibitor of protein kinase C (PKC), demonstrating an IC50 value >100 µM . BIM V blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k (S6K) in vivo with an IC50 value of 8 µM .


Synthesis Analysis

Bisindolylmaleimides (BIMs) are commonly the immediate synthetic precursors of indolocarbazoles . They can be highly functionalized or chemically manipulated, providing the opportunity to generate novel analogues and derivatives with unique biological profiles . Synthetic endeavors within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide V is C21H15N3O2 . Its IUPAC name is 3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione . The molecular weight of Bisindolylmaleimide V is 341.4 g/mol .


Chemical Reactions Analysis

Bisindolylmaleimide compounds have fluorescence emission maxima wavelengths longer than 500 nm, large Stokes shifts longer than 200 nm, different fluorescence emission wavelengths at an excitation wavelength of 365 nm, and a long-lasting chemiluminescence .


Physical And Chemical Properties Analysis

Bisindolylmaleimide V has a molecular weight of 341.36 and is a solid at room temperature . It is stable under normal temperatures and pressures .

科学的研究の応用

Medicinal Chemistry

BIM V and its derivatives have stimulated great interest in medicinal chemistry programs . They arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like .

Application

BIMs have led to the development of both remarkably potent and selective protein kinase inhibitors . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .

Method of Application

The synthesis of BIMs involves the use of an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide in 64% yield .

Results

While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Structural differences can be used to exploit new bioactivity .

Protein Kinase Inhibition

BIM V is widely recognized for its activity against protein kinases . It’s a highly functional compound that can be chemically manipulated, providing the opportunity to generate novel analogues and derivatives with unique biological profiles .

Application

BIM V is used in the development of potent and selective protein kinase inhibitors . Clinical examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .

Method of Application

The synthesis of BIM V involves the use of an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide .

Results

While BIM V is widely recognized as a protein kinase inhibitor, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Structural differences can be used to exploit new bioactivity .

Mitogen-Stimulated Protein Kinase Inhibition

BIM V has been found to block the activation of mitogen-stimulated protein kinase p70 s6k/p85 s6k in vivo .

Application

BIM V is used as a cell-permeable negative control compound for protein kinase C inhibition studies .

Method of Application

The specific method of application in this context is not provided in the source .

Results

The IC50 value for the inhibition of mitogen-stimulated protein kinase p70 s6k/p85 s6k by BIM V is 8 µM .

Fragment-Based Drug Design

BIM V is recognized for its activity against protein kinases and can be highly functionalized or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .

Application

BIM V is used in fragment-based drug design . It serves as a structural lead for the development of novel inhibitors of protein kinase C .

Method of Application

The specific method of application in this context is not provided in the source .

Results

The design and synthesis of a series of novel inhibitors of protein kinase C (PKC) have been described . These 2,3-bisarylmaleimides were derived from the structural lead provided by the indolocarbazoles, staurosporine and K252a .

Calcium Signaling Inhibition

While BIM V is widely recognized as a protein kinase inhibitor, other modes of activity have been reported, including the inhibition of calcium signaling .

Application

BIM V is used in studies related to calcium signaling .

Method of Application

The specific method of application in this context is not provided in the source .

Results

BIM V has been reported to inhibit calcium signaling .

将来の方向性

Bisindolylmaleimide V and its derivatives have stimulated great interest in medicinal chemistry programs due to their unique biological activities . Their structural differences can be used to exploit new bioactivity, making it imperative to discover new chemical entities to address new targets . They can be highly functionalized or chemically manipulated, providing the opportunity to generate new derivatives with unique biological profiles .

特性

IUPAC Name

3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAWYMIKGOHZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150620
Record name Bisindolylmaleimide V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide v

CAS RN

113963-68-1
Record name Bisindolylmaleimide V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113963-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisindolylmaleimide V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisindolylmaleimide v
Reactant of Route 2
Reactant of Route 2
Bisindolylmaleimide v
Reactant of Route 3
Reactant of Route 3
Bisindolylmaleimide v
Reactant of Route 4
Reactant of Route 4
Bisindolylmaleimide v
Reactant of Route 5
Reactant of Route 5
Bisindolylmaleimide v
Reactant of Route 6
Reactant of Route 6
Bisindolylmaleimide v

Citations

For This Compound
210
Citations
R Asakai, Y Aoyama, T Fujimoto - Neuroscience research, 2002 - Elsevier
Although free radical-mediated necrosis is implicated in many diseases such as neurodegeneration, potent anti-necrotic drugs have not yet been exploited. We found that …
Number of citations: 17 www.sciencedirect.com
D Thomas, BC Hammerling, AB Wimmer… - Cardiovascular …, 2004 - academic.oup.com
… Finally, the inactive BIM I analogue bisindolylmaleimide V also blocked hERG channels despite its lack of PKC inhibition. In summary, these lines of evidence indicate that BIM I blocks …
Number of citations: 44 academic.oup.com
I Hers, JM Tavaré, RM Denton - FEBS letters, 1999 - Elsevier
… In contrast, bisindolylmaleimide V does not inhibit PKC isoforms and is used as a negative control as it lacks the important functional groups present on bisindolylmaleimide I and IX [4]. …
Number of citations: 188 www.sciencedirect.com
S Lazareno, A Popham, NJM Birdsall - European journal of pharmacology, 1998 - Elsevier
… Bisindolylmaleimide IV and bisindolylmaleimide V were very weak and inhibited [ 3 H ]N-methyl scopolamine binding only at the highest concentration used. The compounds containing …
Number of citations: 12 www.sciencedirect.com
S Voutilainen-Myllylä, P Tavi, M Weckström - European journal of …, 2003 - Elsevier
… of bisindolylmaleimide V, calphostin C, TPA and OAG on I to and I K,sus in perforated patch-clamp configuration. Bisindolylmaleimide V, … I, also bisindolylmaleimide V inhibited I K,sus …
Number of citations: 12 www.sciencedirect.com
T Zhou, L Song, P Yang, Z Wang, D Lui, RS Jope - Nature medicine, 1999 - nature.com
… Nine bisindolylmaleimide derivatives were tested, all of which (except for bisindolylmaleimide V) are relatively equally potent inhibitors of PKC, at a concentration of 10 μM (Table 1). …
Number of citations: 170 www.nature.com
A Kim, YM Bae, J Kim, B Kim, WK Ho, YE Earm… - European journal of …, 2004 - Elsevier
We investigated the effect of bisindolylmaleimide (I), a widely used protein kinase C (PKC) inhibitor, on the voltage-dependent K + (Kv) currents of rat mesenteric arterial smooth muscle …
Number of citations: 28 www.sciencedirect.com
G Booth, TJ Stalker, AM Lefer, R Scalia - Diabetes, 2002 - Am Diabetes Assoc
… -endothelium interaction in the rat mesenteric microcirculation, we also studied leukocyte rolling and adherence after superfusion of the rat mesentery with bisindolylmaleimide-V, an …
Number of citations: 138 diabetesjournals.org
HH Cheung, L Teves, MC Wallace… - Journal of …, 2003 - Wiley Online Library
… The inactive homologue of GF, bisindolylmaleimide V, had no effect on these parameters. The results are consistent with a role for PKC in the ischemia-induced increase in tyrosine …
Number of citations: 46 onlinelibrary.wiley.com
R Lingameneni, TN Vysotskaya, DS Duch… - FEBS …, 2000 - Wiley Online Library
… inhibitor and by H7, but not by bisindolylmaleimide V, provides strong support that PKC is … inhibitor and to a lesser extent by bisindolylmaleimide V, but not by H7, suggests a role for …
Number of citations: 38 febs.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。